molecular formula C22H18F3N5O3S B2362792 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 851125-09-2

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2362792
CAS No.: 851125-09-2
M. Wt: 489.47
InChI Key: VHWBLXYTNUQPFY-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N5O3S and its molecular weight is 489.47. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

One significant application involves the development of radioligands for positron emission tomography (PET) imaging. The structural analogs, including pyrazolo[1,5-a]pyrimidineacetamides, have been synthesized and evaluated for their selective binding to the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. For instance, [18F]DPA-714, a compound closely related to the query molecule, has been synthesized and automated for PET imaging, showcasing the potential of these compounds in neuroinflammation and microglia activation studies (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Compounds incorporating pyrazolo[3,4-d]pyrimidine have been evaluated for antimicrobial and antitumor activities. For example, a study on new heterocycles incorporating antipyrine moiety has reported the synthesis and antimicrobial evaluation of compounds, indicating potential applications in developing new therapeutic agents (Bondock et al., 2008). Furthermore, the synthesis of isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions has expanded the chemical diversity and potential biological applications of these compounds (Rahmouni et al., 2014).

Synthesis and Evaluation of Anticancer Agents

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).

Development of Anti-inflammatory and Analgesic Agents

Another research avenue has explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with platelet antiaggregating and other activities, including antihypertensive, local anesthetic, analgesic, and anti-inflammatory effects in animal models (Bondavalli et al., 1992). This highlights the versatility of these compounds in addressing various physiological conditions.

Properties

IUPAC Name

2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S/c1-12-3-6-15(9-13(12)2)30-19-17(10-26-30)20(32)29-21(28-19)34-11-18(31)27-14-4-7-16(8-5-14)33-22(23,24)25/h3-10H,11H2,1-2H3,(H,27,31)(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWBLXYTNUQPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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